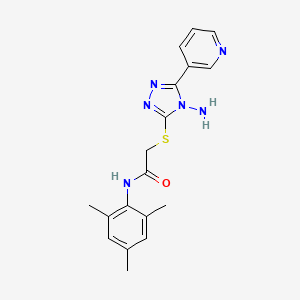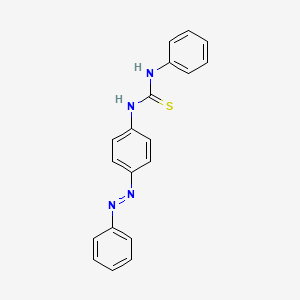
6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde” is a chemical compound with the molecular formula C8H7F2NO. It has a molecular weight of 171.15 . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for “6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde” is 1S/C8H7F2NO/c1-8(9,10)7-4-2-3-6(5-12)11-7/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde” is a liquid at room temperature . It has a molecular weight of 171.15 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde, focusing on six unique fields:
Medicinal Chemistry
6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure, featuring a difluoroethyl group, can enhance the metabolic stability and bioavailability of drug candidates. This compound is often used in the development of anti-inflammatory, antiviral, and anticancer agents due to its ability to modulate biological activity .
Organic Synthesis
In organic synthesis, 6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde serves as a versatile building block. It is used in the construction of complex molecules through various reactions such as aldol condensations, Mannich reactions, and cyclizations. Its reactivity and stability make it an essential component in the synthesis of heterocyclic compounds and other advanced organic materials .
Material Science
This compound is also explored in material science for the development of novel polymers and advanced materials. The incorporation of fluorinated groups can impart unique properties such as increased thermal stability, chemical resistance, and hydrophobicity. These materials have potential applications in coatings, membranes, and electronic devices.
Agricultural Chemistry
In agricultural chemistry, 6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is investigated for its potential as a precursor in the synthesis of agrochemicals. Its derivatives can act as herbicides, fungicides, and insecticides, providing effective solutions for crop protection. The fluorinated moiety can enhance the efficacy and environmental persistence of these agrochemicals .
Analytical Chemistry
The compound is utilized in analytical chemistry as a reagent for the detection and quantification of various analytes. Its unique chemical properties allow it to form stable complexes with metals and other substances, facilitating their identification and measurement in complex mixtures. This application is crucial in environmental monitoring, food safety, and clinical diagnostics .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(1,1-difluoroethyl)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-8(9,10)7-4-2-3-6(5-12)11-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDOTSGCXKIXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)C=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde | |
CAS RN |
1780829-93-7 |
Source


|
| Record name | 6-(1,1-difluoroethyl)pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}acetate](/img/structure/B2845589.png)
![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2845590.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2845591.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2845596.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide](/img/structure/B2845602.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2845603.png)


